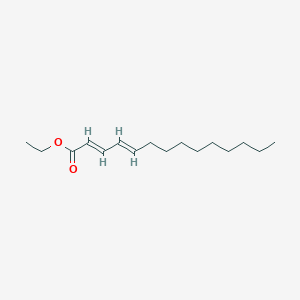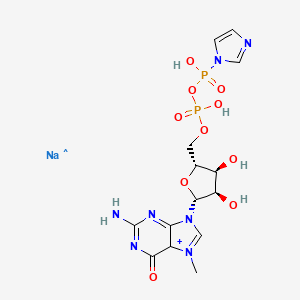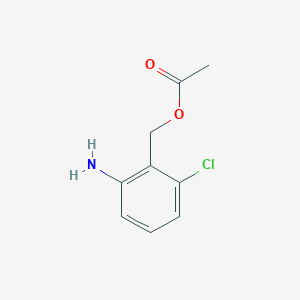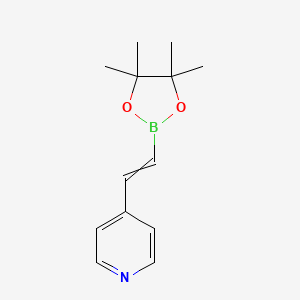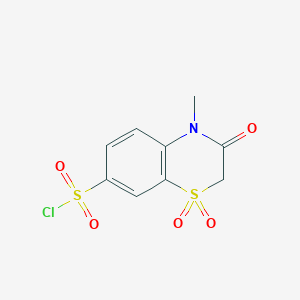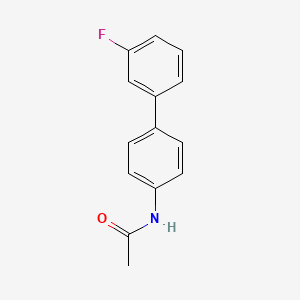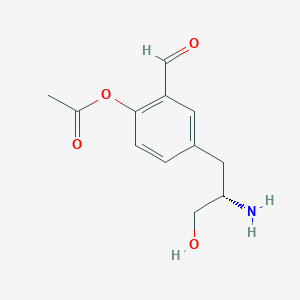
Angelmarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Angelmarin is a naturally occurring coumarin compound isolated from the plant Angelica pubescens. It has garnered significant attention due to its potent anti-cancer properties, particularly its ability to eliminate the tolerance of cancer cells to nutrient starvation .
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Angelmarin has been achieved through an efficient 8-step enantioselective process starting from commercially available umbelliferone . Key reactions in this synthesis include olefin cross-metathesis and a Shi epoxidation-cyclization sequence . Another method involves the synthesis from columbianetin via zinc oxide-mediated esterification and a Wittig reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for scalable production. The use of commercially available starting materials and efficient reaction sequences suggests potential for industrial application.
化学反応の分析
Types of Reactions
Angelmarin undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Olefin Cross-Metathesis: Utilizes catalysts such as Grubbs’ catalyst.
Shi Epoxidation: Employs a chiral ketone catalyst and an oxidant like oxone.
Wittig Reaction: Involves phosphonium ylides and aldehydes or ketones.
Major Products
The major products formed from these reactions include various intermediates leading to the final this compound compound, such as epoxides and cyclized products .
科学的研究の応用
Angelmarin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying coumarin derivatives and their synthesis.
Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.
作用機序
Angelmarin exerts its effects by targeting the metabolic adaptation of cancer cells to nutrient deprivation. It shows 100% preferential cytotoxicity against human pancreatic carcinoma cell line PANC-1 at very low concentrations in nutrient-deprived conditions . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that allow cancer cells to survive under starvation conditions .
類似化合物との比較
Similar Compounds
Kigamicin D: Another natural product with anti-austerity activity.
Arctigenin: Exhibits similar preferential cytotoxicity towards nutrient-deprived cancer cells.
Uniqueness
Angelmarin stands out due to its high potency and selectivity towards nutrient-deprived cancer cells, making it a promising candidate for anti-cancer therapy. Its unique mechanism of action and the ability to be synthesized efficiently further highlight its potential in scientific research and therapeutic applications .
特性
分子式 |
C23H20O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C23H20O6/c1-23(2,29-21(26)11-5-14-3-8-16(24)9-4-14)19-13-17-18(27-19)10-6-15-7-12-20(25)28-22(15)17/h3-12,19,24H,13H2,1-2H3/b11-5+ |
InChIキー |
YPULLITUOWRRPG-VZUCSPMQSA-N |
異性体SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)/C=C/C4=CC=C(C=C4)O |
正規SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C=CC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


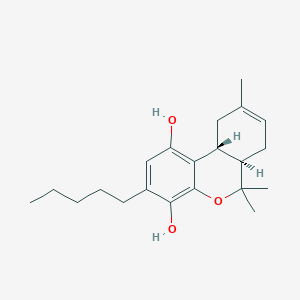
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)
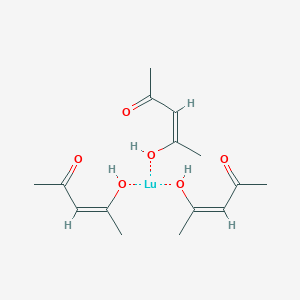



![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
